molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride

Cat. No.: B1304104
CAS No.: 220461-85-8
M. Wt: 274.62 g/mol
InChI Key: QLSUAELOZKXNPF-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the benzoyl chloride moiety: This is usually done by reacting the trifluoromethylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions, particularly in the presence of electron-donating groups.

    Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can facilitate electrophilic aromatic substitution.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products

    Amides and esters: Formed through nucleophilic substitution.

    Substituted benzoyl derivatives: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a precursor for drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride depends on its specific application:

    Enzyme inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzoyl chloride: Lacks the pyrazole ring but shares the trifluoromethyl and benzoyl chloride functionalities.

    3-(trifluoromethyl)-1H-pyrazole: Contains the pyrazole ring and trifluoromethyl group but lacks the benzoyl chloride moiety.

Uniqueness

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is unique due to the combination of its trifluoromethyl group, pyrazole ring, and benzoyl chloride moiety

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSUAELOZKXNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381693
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220461-85-8
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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